Rolofylline

説明

Rolofylline (KW-3902) is a potent, selective adenosine A1 receptor antagonist that is under development for the treatment of patients with acute congestive heart failure and renal impairment .

Synthesis Analysis

Rolofylline is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 (CYP) 3A4 . The pharmacokinetic model for rolofylline and metabolites following intravenous administration to healthy volunteers was developed using data from a randomized, double-blind, dose-escalation trial .Molecular Structure Analysis

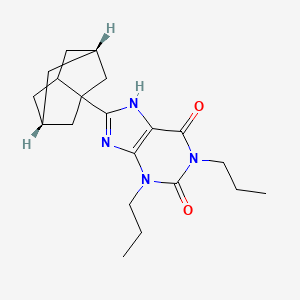

The molecular formula of Rolofylline is C20H28N4O2. It has an average mass of 356.462 Da and a monoisotopic mass of 356.221222 Da . The Rolofylline molecule contains a total of 58 bond(s). There are 30 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 3 five-membered ring(s), 3 six-membered ring(s), 2 seven-membered ring(s) .Chemical Reactions Analysis

Rolofylline blocks the re-absorption of sodium by the proximal tubules without triggering tubuloglomerular feedback (TGF), a compensatory mechanism to avoid excessive sodium and water loss . It is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 (CYP) 3A4 .Physical And Chemical Properties Analysis

Rolofylline has a molecular formula of C20H28N4O2, an average mass of 356.462 Da, and a monoisotopic mass of 356.221222 Da . It belongs to the class of organic compounds known as xanthines .科学的研究の応用

Treatment of Acute Heart Failure

Rolofylline is an Adenosine A1−Receptor Antagonist that has been used in the treatment of acute heart failure . It was hypothesized that the use of rolofylline would improve dyspnea, reduce the risk of worsening renal function, and lead to a more favorable clinical course in patients with acute heart failure .

Treatment of Renal Impairment

Rolofylline has been studied for its potential to treat renal impairment, particularly in patients with acute heart failure . However, the results did not show a significant benefit with respect to the primary end point .

Pharmacokinetic Studies

Rolofylline is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 (CYP) 3A4 . This makes it a useful compound for pharmacokinetic studies, particularly those related to the CYP3A4 enzyme .

Biomarker-Based Treatment Response

Research has been conducted to study the magnitude of treatment effect of rolofylline across clinical characteristics and plasma biomarkers in acute heart failure patients . A biomarker-based responder sum score model was derived, which included TNF-R1α, ST2, WAP four-disulfide core domain protein HE4 (WAP-4C), and total cholesterol .

Treatment Heterogeneity Studies

Rolofylline has been used in studies to understand treatment heterogeneity in acute heart failure . The results showed that biomarkers are superior to clinical characteristics to study treatment heterogeneity in acute heart failure .

Drug Development

Rolofylline was under development for the treatment of patients with acute congestive heart failure and renal impairment . This makes it a significant compound in the field of drug development .

作用機序

Target of Action

Rolofylline’s primary target is the adenosine A1 receptor . Adenosine A1 receptors play a crucial role in the kidney, where they mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus .

Mode of Action

Rolofylline acts as a selective adenosine A1 receptor antagonist . By blocking the adenosine A1 receptors, rolofylline inhibits the reabsorption of sodium by the proximal tubules without triggering tubuloglomerular feedback . This action promotes vasodilatation of the afferent arteriole of the glomerulus .

Biochemical Pathways

The blockade of adenosine A1 receptors by rolofylline affects the renal blood flow and enhances diuresis . This action results in a decrease in glomerular filtration rate, diminished renal function, and sodium and water retention .

Pharmacokinetics

Rolofylline is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 (CYP) 3A4 . The pharmacokinetic model for rolofylline comprises a two-compartment linear model, with estimates of clearance and volume of distribution at steady-state of 24.4 L/h and 239 L , respectively . The model also accounts for the conversion of rolofylline to metabolites and the stereochemical conversion of M1-trans to M1-cis .

Result of Action

The molecular and cellular effects of rolofylline’s action are primarily observed in the kidneys. By blocking the adenosine A1 receptors, rolofylline increases renal blood flow and enhances diuresis . This leads to a decrease in glomerular filtration rate, diminished renal function, and sodium and water retention .

Action Environment

The action, efficacy, and stability of rolofylline can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of rolofylline . Additionally, the physiological state of the patient, such as the presence of acute heart failure and renal impairment, could also influence the drug’s action .

Safety and Hazards

Rolofylline did not provide a benefit with respect to the primary end point in a multicenter, double-blind, placebo-controlled trial involving patients hospitalized for acute heart failure with impaired renal function . Persistent renal impairment developed in 15.0% of patients in the rolofylline group and in 13.7% of patients in the placebo group . Rolofylline was also associated with a higher incidence of seizures and stroke .

特性

IUPAC Name |

1,3-dipropyl-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBFVWGQFLYWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929292 | |

| Record name | 8-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rolofylline | |

CAS RN |

136199-02-5 | |

| Record name | Rolofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136199-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KW-3902 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

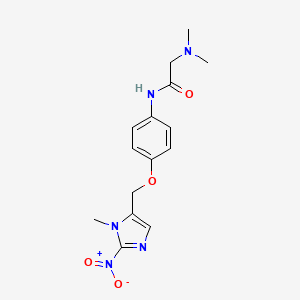

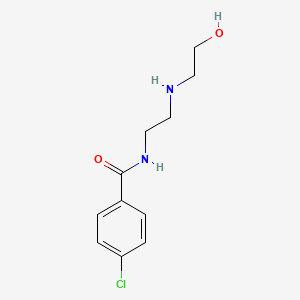

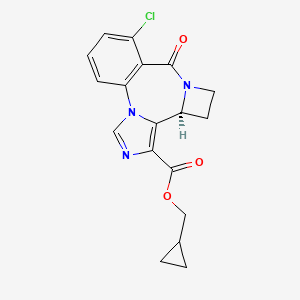

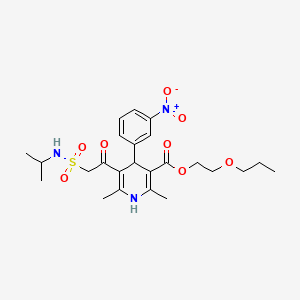

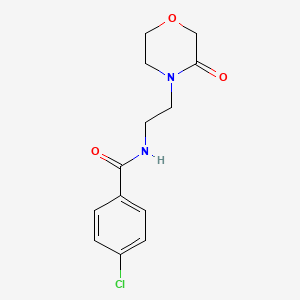

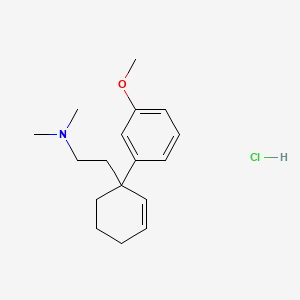

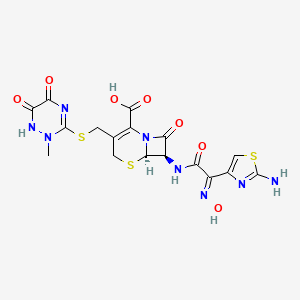

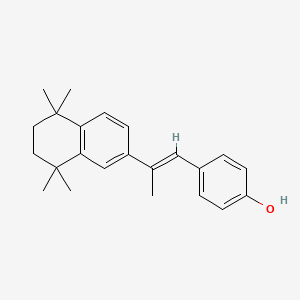

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)